N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features an indole moiety, a bromine atom, and an isoquinoline carboxamide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
The next step involves the coupling of the brominated indole with an isoquinoline derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the brominated indole reacts with a boronic acid derivative of the isoquinoline . The final step is the formation of the carboxamide group, which can be achieved through the reaction of the amine with an appropriate carboxylic acid derivative under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the use of automated systems for the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the isoquinoline moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, potentially inhibiting their activity or modulating their function . The bromine atom may also play a role in enhancing the compound’s binding affinity or specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Similar structure but lacks the bromine atom, which may affect its biological activity.
N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Similar structure with a fluorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and binding affinity, potentially leading to improved biological activity .
Properties
Molecular Formula |
C21H18BrN3O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18BrN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-12-15(22)6-7-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26) |
InChI Key |
KHIJQUUOKKTWFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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